Acetamide, N-(2-quinolyl)thio-, hydrochloride

Description

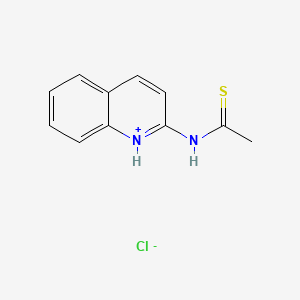

Acetamide, N-(2-quinolyl)thio-, hydrochloride: is an organic compound with a complex structure that includes a quinoline ring and a thioacetamide group

Properties

CAS No. |

69365-68-0 |

|---|---|

Molecular Formula |

C11H11ClN2S |

Molecular Weight |

238.74 g/mol |

IUPAC Name |

N-quinolin-1-ium-2-ylethanethioamide;chloride |

InChI |

InChI=1S/C11H10N2S.ClH/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11;/h2-7H,1H3,(H,12,13,14);1H |

InChI Key |

MMLKFYRKHOBMCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)NC1=[NH+]C2=CC=CC=C2C=C1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Acetamide, N-(2-quinolyl)thio-, hydrochloride typically involves:

- Formation of a 2-heterocyclic thioacetamide intermediate by reacting a 2-heterocyclic acetamide or acetonitrile derivative with sulfur sources.

- Subsequent N-substitution on the thioacetamide nitrogen with appropriate amines.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Procedures

Preparation of 2-(2-quinolyl)thioacetamide Intermediate

According to patent US3740409A, the 2-(2-quinolyl)thioacetamide can be synthesized by reacting a 2-heterocyclic acetamide or acetonitrile derivative with sulfurizing agents such as phosphorus pentasulfide or hydrogen sulfide in the presence of bases (e.g., amines) or ammonium polysulfide. This reaction converts the acetamide or acetonitrile group into the corresponding thioacetamide.

- Example: Reacting 2-piperidine-2-(2-quinolyl)-acetonitrile with hydrogen sulfide and a base yields 2-piperidino-2-(2-quinolyl)thioacetamide.

N-Substitution on Thioacetamide Nitrogen

The N-unsubstituted thioacetamides can be further reacted with various amines to introduce N-substituents. This step is typically performed by refluxing the thioacetamide intermediate with the desired amine in aqueous or alcoholic solution, sometimes in the presence of a base such as sodium bicarbonate.

- Example: Refluxing 2-(2-pyridyl)thioacetamide with cyclopropylamine in aqueous solution yields N-cyclopropyl-2-(2-pyridyl)thioacetamide, which is analogous to the quinolyl derivative.

Formation of Hydrochloride Salt

The final hydrochloride salt is formed by treating the N-substituted thioacetamide with hydrochloric acid, typically in an alcoholic or aqueous medium, resulting in the crystalline hydrochloride salt of Acetamide, N-(2-quinolyl)thio-.

Representative Synthetic Route for this compound

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-quinolyl acetonitrile + H2S + base (e.g., amine) | Room temp or gentle heating | 2-(2-quinolyl)thioacetamide |

| 2 | 2-(2-quinolyl)thioacetamide + appropriate amine (e.g., methylamine) | Reflux in aqueous/alcoholic solution | N-substituted 2-(2-quinolyl)thioacetamide |

| 3 | N-substituted 2-(2-quinolyl)thioacetamide + HCl | Acidification in solvent | This compound salt |

Comparative Table of Preparation Procedures from Literature

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Time | Temperature | Notes |

|---|---|---|---|---|

| Sulfurization | Phosphorus pentasulfide or H2S + base | 30 min to several hours | 25–80°C | Conversion of acetamide/acetonitrile to thioacetamide |

| N-Substitution | Amine (e.g., methylamine, cyclopropylamine) | 30 min to 4 hours | Reflux (60–100°C) | Reflux in aqueous or alcoholic medium |

| Salt Formation | HCl in solvent | 1–2 hours | Room temp | Formation of stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetamide, N-(2-quinolyl)thio-, hydrochloride can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: It can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols.

Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioacetamides, including those related to N-(2-quinolyl)thio-, exhibit significant antimicrobial properties. For instance, compounds synthesized from thioacetamides have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study:

A series of novel thioacetamide derivatives were tested for their antimicrobial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA, indicating strong antibacterial potential .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| Compound C | Candida albicans | 32 |

Gastrointestinal Applications

The compound has also been noted for its role in inhibiting gastric acid secretion. Research indicates that thioacetamides can reduce gastric acid volume and increase gastric pH, which can be beneficial in treating conditions like peptic ulcers.

Case Study:

In a controlled study involving pylorus-ligated rats, administration of N-(2-quinolyl)thio-acetamide hydrochloride at a dose of 50 mg/kg resulted in a significant decrease in gastric acid secretion compared to the control group .

Central Nervous System Disorders

Research has suggested that acetamide derivatives may have therapeutic effects on central nervous system disorders. The modulation of receptor tyrosine kinases by these compounds indicates potential for treating conditions like anxiety and depression.

Case Study:

A patent describes methods for treating various central nervous system dysfunctions with compounds similar to N-(2-quinolyl)thio-acetamide. In preclinical trials, these compounds were shown to improve behavioral symptoms associated with anxiety disorders .

Synthesis and Chemical Properties

The synthesis of N-(2-quinolyl)thio-acetamide typically involves reacting quinoline derivatives with thioacetamides under controlled conditions to yield the hydrochloride salt form. This process is crucial for enhancing the solubility and bioavailability of the compound.

Synthesis Overview:

- React quinoline derivative with thioacetic acid.

- Isolate the product through crystallization.

- Convert to hydrochloride salt using hydrochloric acid in an aqueous solution.

Mechanism of Action

The mechanism by which Acetamide, N-(2-quinolyl)thio-, hydrochloride exerts its effects involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The thioacetamide group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Acetamidine hydrochloride: Similar in structure but lacks the quinoline ring.

Thioacetamide: Contains the thioacetamide group but lacks the quinoline ring.

Quinoline derivatives: Share the quinoline ring but differ in the substituents attached to it.

Uniqueness: Acetamide, N-(2-quinolyl)thio-, hydrochloride is unique due to the combination of the quinoline ring and the thioacetamide group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

Acetamide, N-(2-quinolyl)thio-, hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including its synthesis, pharmacological properties, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{10}N_{2}S·HCl, with a molecular weight of approximately 238.74 g/mol. The compound consists of a quinoline moiety linked to a thioacetamide group, which enhances its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of thioacetamide linked to quinoline have been shown to inhibit bacterial growth effectively.

- Antidiabetic Effects : Recent studies have highlighted the potential of quinoline derivatives as α-glucosidase inhibitors. A related compound demonstrated an IC50 value of 0.180 μM against α-glucosidase, indicating strong inhibitory activity .

- Antiviral Properties : Various thioacetamide derivatives have shown promising antiviral effects against SARS-CoV-2, with some exhibiting IC50 values in the low micromolar range .

The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes such as α-glucosidase, inhibiting their activity and thereby regulating glucose metabolism.

- Binding Affinity Studies : Interaction studies indicate that the compound has a favorable binding affinity for various biological targets, which is crucial for understanding its therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the Quinoline Moiety : The initial step involves synthesizing the quinoline derivative through cyclization reactions.

- Thioacetamide Linking : The thioacetamide group is then introduced via nucleophilic substitution reactions.

The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetamide, N-(2-pyridyl)thio-, hydrochloride | Thioacetamide derivative | Exhibits different antimicrobial properties |

| 2-Thiophenecarboxamide | Thioamide | Known for its anti-inflammatory effects |

| N-(4-methylphenyl)thioacetamide | Thioacetamide derivative | Shows selective toxicity towards certain cancer cells |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

- A study on quinoline-based compounds revealed that modifications at specific positions significantly enhance their enzyme inhibitory activity .

- Another investigation focused on the anti-diabetic potential of related compounds demonstrated improvements in blood glucose levels in diabetic rat models after administration .

Q & A

Q. What synthetic methodologies are recommended for preparing Acetamide, N-(2-quinolyl)thio-, hydrochloride with high purity?

- Methodological Answer : Multi-step synthesis is typically required, starting with coupling reactions between quinolyl amines and thioacetamide intermediates. Key steps include:

- Thiolation : Use sodium sulfide or thiourea under reflux in polar aprotic solvents (e.g., DMF) to introduce the thio group .

- Acid Hydrolysis : Hydrochloride salt formation via reaction with HCl in ethanol or dichloromethane .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters : Reaction temperature (60–80°C), anhydrous conditions, and real-time monitoring via TLC (hexane:ethyl acetate, 7:3) .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm quinolyl proton environments (δ 7.5–8.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+) matching theoretical molecular weights (e.g., C₁₁H₁₀ClN₃OS) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–12 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- pH Stability : Dissolve in buffers (pH 1–10) and analyze solubility and decomposition kinetics using UV-Vis spectroscopy (λ = 260–300 nm) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Replace the quinolyl group with substituted pyridines or benzothiazoles to modulate lipophilicity and target affinity .

- Toxicity Screening : Use in vitro cytotoxicity assays (MTT on HEK-293 cells) and in silico ADMET prediction tools (e.g., SwissADME) .

- Halogen Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the quinolyl C-3 position to enhance metabolic stability .

Q. What strategies resolve discrepancies in reported biological activity data for Acetamide derivatives?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hrs) .

- Meta-Analysis : Aggregate data from peer-reviewed studies and apply statistical models (e.g., ANOVA) to identify outlier datasets .

- Proteomic Profiling : Use LC-MS/MS to verify target engagement (e.g., kinase inhibition) and rule off-target effects .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR-2). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like logP, topological polar surface area, and H-bond donors .

Notes

- Contradictions in Evidence : While synthesis protocols for analogous compounds emphasize dichloromethane as a solvent , other studies recommend DMF for improved solubility of quinolyl intermediates . Researchers should test both under inert atmospheres.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.